molecular formula C6H12O4 B3389677 3-Methoxy-2-(methoxymethyl)propanoic acid CAS No. 934187-35-6

3-Methoxy-2-(methoxymethyl)propanoic acid

Cat. No. B3389677
M. Wt: 148.16 g/mol
InChI Key: XMVOMXPYRCBCNQ-UHFFFAOYSA-N
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Description

3-Methoxy-2-(methoxymethyl)propanoic acid, also known as MMMPA, is a compound with a molecular formula of C6H12O4 . It has a molecular weight of 148.16 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 3-Methoxy-2-(methoxymethyl)propanoic acid is 1S/C6H12O4/c1-9-3-5(4-10-2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8) . This indicates the presence of 6 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

3-Methoxy-2-(methoxymethyl)propanoic acid has a density of 1.1±0.0 g/cm3 . It has a boiling point of 244.0±0.0 °C at 760 mmHg . The compound has a molar refractivity of 34.9±0.0 cm3 . It has 4 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

Food Contact Materials Safety Evaluation

  • A study conducted by Andon et al. (2011) evaluated the safety of 3H-perfluoro-3-[(3-methoxypropoxy) propanoic acid], a substance related to 3-Methoxy-2-(methoxymethyl)propanoic acid, for use in food contact materials. The study concluded that the substance poses no safety concern for consumers when used in specific conditions, such as the polymerization of fluoropolymers at high temperatures (Andon et al., 2011).

Catalysis and Synthesis

  • Research by Cheng et al. (2008) examined the use of ZnMgAl-mixed oxides for synthesizing 1-methoxy-2-propanol from propylene oxide and methanol, demonstrating the potential application of 3-Methoxy-2-(methoxymethyl)propanoic acid in catalytic processes (Cheng et al., 2008).

Corrosion Inhibition

  • Gupta et al. (2016) explored the use of Schiff's bases, including 3-mercapto-2-((4-methoxybenzylidene)amino)propanoic acid, as corrosion inhibitors for mild steel in acidic solutions. Their findings indicated the compound's potential as a protective agent against corrosion (Gupta et al., 2016).

Electrochemical Hydrogenation

  • A study by Korotaeva et al. (2011) demonstrated the successful use of electrosynthesis for hydrogenating double bonds in 3-(methoxyphenyl)propenoic acids. This implies the potential for electrochemical applications of similar compounds (Korotaeva et al., 2011).

Crystal Conformations and Molecular Packing

  • Ichikawa et al. (2010) provided evidence of the contribution of T-shaped aromatic CH⋯π interactions in the crystallization of 2-aryl-2-methoxypropanoic acid and amides, highlighting the structural and molecular packing properties of similar compounds (Ichikawa et al., 2010).

Selective Synthesis

  • Yamakawa et al. (2001) investigated the addition of methanol to allyl alcohol, leading to the selective formation of 3-Methoxy-1-propanol, which indicates the potential of 3-Methoxy-2-(methoxymethyl)propanoic acid in selective synthetic processes (Yamakawa et al., 2001).

Antioxidant and Anti-inflammatory Properties

  • Subudhi and Sahoo (2011) synthesized novel compounds, including amino acid conjugates with structures related to 3-Methoxy-2-(methoxymethyl)propanoic acid, to evaluate their antioxidant and anti-inflammatory properties (Subudhi & Sahoo, 2011).

Safety And Hazards

The compound is classified as dangerous with hazard statements H315, H318, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-methoxy-2-(methoxymethyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-9-3-5(4-10-2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVOMXPYRCBCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(COC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2-(methoxymethyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AV Ivachtchenko, YA Ivanenkov, OD Mitkin… - European Journal of …, 2015 - Elsevier
A series of novel highly active androgen receptor (AR) antagonists containing spiro-4-(5-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile core was designed …
Number of citations: 26 www.sciencedirect.com

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